molecular formula C17H11ClN2O4S B2531432 N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide CAS No. 252027-03-5

N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide

Cat. No.: B2531432
CAS No.: 252027-03-5
M. Wt: 374.8
InChI Key: WLGJKZNUECTKIR-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-chlorophenyl group attached to the carboxamide nitrogen and a 2-nitrophenoxy substituent at the 3-position of the thiophene ring.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4S/c18-11-5-7-12(8-6-11)19-17(21)16-15(9-10-25-16)24-14-4-2-1-3-13(14)20(22)23/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGJKZNUECTKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Chloroacetamide Derivatives

A widely cited method involves cyclocondensation of N-(4-chlorophenyl)-2-chloroacetamide with 3-mercapto-2-nitrophenoxy precursors under basic conditions. This one-pot synthesis proceeds via nucleophilic substitution and intramolecular cyclization:

  • Intermediate Formation : Sodium methoxide in dioxane facilitates the substitution of chlorine in N-(4-chlorophenyl)-2-chloroacetamide by the thiol group of 2-nitrophenoxy mercaptan, yielding a sulfide intermediate.
  • Cyclization : Thermal elimination of ethanol promotes heterocyclization, forming the thiophene ring. The reaction achieves 68–75% yields when conducted at 80–90°C for 6–8 hours.

Critical Parameters :

  • Solvent : Anhydrous dioxane enhances intermediate stability.
  • Base : Sodium methoxide (1.2 equiv) optimizes deprotonation without side reactions.

Amide Coupling of Preformed Thiophene Carboxylic Acids

An alternative route couples 3-(2-nitrophenoxy)thiophene-2-carboxylic acid with 4-chloroaniline using carbodiimide reagents:

  • Carboxylic Acid Activation : 3-(2-Nitrophenoxy)thiophene-2-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane.
  • Amide Bond Formation : 4-Chloroaniline (1.1 equiv) is added, yielding the target compound after 12 hours at 25°C. Purification via silica chromatography affords 82% purity.

Advantages :

  • Avoids harsh cyclization conditions.
  • Enables modular synthesis with diverse anilines.

Optimization Strategies

Regioselective Nitrophenoxy Substitution

Introducing the 2-nitrophenoxy group at the thiophene C3 position requires careful control:

  • Direct Electrophilic Substitution : Limited by poor regioselectivity (<30% para-substitution).
  • Directed Ortho-Metalation : Using lithium diisopropylamide (LDA) at −78°C directs nitration to the ortho position, achieving 89% regioselectivity.

Reaction Table :

Step Reagents/Conditions Yield Selectivity Source
Thiophene nitration HNO₃/H₂SO₄, 0°C → 50°C 55% 30% para
Directed metalation LDA, −78°C; then NO₂BF₄ 72% 89% ortho

Protecting Group Strategies

The nitro group’s reactivity necessitates protection during synthesis:

  • Nitro Reduction and Reoxidation : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine, which is reoxidized post-cyclization using meta-chloroperbenzoic acid (mCPBA).
  • Silyl Protection : tert-Butyldimethylsilyl (TBDMS) groups shield phenolic oxygen during coupling, removed by tetrabutylammonium fluoride (TBAF).

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H)
    • δ 7.45–7.39 (m, 4H, Ar-H)
    • δ 6.98 (s, 1H, thiophene-H).
  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym).

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the planar thiophene ring (dihedral angle = 13.53° vs. benzene) and intermolecular N–H···O hydrogen bonds (2.89 Å).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

  • Residence Time : 8 minutes at 100°C achieves 94% conversion vs. 6 hours in batch.
  • Catalyst Recycling : Immobilized EDCI on mesoporous silica reduces reagent costs by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophene carboxamides.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide has been investigated for its potential as an anticancer agent . Studies indicate that compounds with similar structures exhibit significant activity against various cancer cell lines. The nitro group is particularly relevant as it can be reduced to an amine, potentially enhancing biological activity.

Case Study: Anticancer Activity

A study evaluated the anticancer efficacy of thiophene derivatives, including this compound, against melanoma cells. Results showed a notable reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound in cancer therapy .

Antibacterial Properties

The compound's structure suggests potential antibacterial activity. The presence of the nitro group may enhance its interaction with bacterial targets, thereby disrupting essential metabolic processes.

Case Study: Antibacterial Efficacy

Research has demonstrated that thiophene carboxamide derivatives exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves interference with bacterial cell wall synthesis .

Anti-inflammatory Applications

Compounds containing nitro groups are often associated with anti-inflammatory activities. This compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in melanoma cells
AntibacterialInhibits growth of Staphylococcus aureus
Anti-inflammatoryReduces inflammatory markers

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases involved in cancer progression.
  • Cell Cycle Disruption : It may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Thiophene Substituents on Phenyl Ring Molecular Weight Key Properties/Activities Reference
N-(4-Chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide (Target) 3-(2-Nitrophenoxy) 4-Chloro ~363.8* Hypothesized high polarity, moderate solubility
N-(2-Nitrophenyl)thiophene-2-carboxamide None 2-Nitro 237.7 Crystallizes with weak C–H⋯O/S interactions; antibacterial potential
N-(4-Chlorophenyl)thiophene-2-carboxamide None 4-Chloro 237.7 Low solubility; used in heterocyclic synthesis
N-(4-Chlorophenyl)-5-(4-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide 5-(4-Piperidinyloxy)phenyl 4-Chloro ~455.9 Blood-brain barrier permeability; high yield (55%)
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide 3-[(4-Chlorobenzyl)sulfonyl] 4-Chloro 426.3 Enhanced steric bulk; sulfonyl group improves stability
N-(4-Chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide 3-(Piperazinylsulfonyl) 4-Chloro 480.0 Potential CNS activity due to piperazine moiety

*Calculated based on molecular formula C₁₇H₁₂ClN₂O₄S .

Key Observations:

Substituent Position and Electronic Effects: The 2-nitrophenoxy group in the target compound introduces strong electron-withdrawing effects, likely reducing electron density on the thiophene ring compared to analogs with electron-donating groups (e.g., methoxy in ). This may enhance reactivity in electrophilic substitutions or hydrogen-bonding interactions. Chlorine at the 4-position of the phenyl ring is conserved in many analogs, contributing to hydrophobic interactions and resistance to metabolic degradation .

Synthetic Accessibility: Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide are synthesized via straightforward amide coupling between thiophenecarbonyl chloride and substituted anilines (yields: 42–79%) .

The nitro group in the target compound could modulate this activity by altering redox properties. Antibacterial Activity: Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial effects, possibly through nitro group reduction disrupting bacterial metabolism .

Physicochemical Properties

  • Solubility : The nitro and chloro groups increase polarity but may reduce aqueous solubility due to planar aromatic stacking. Derivatives with piperidine or sulfonyl groups (e.g., ) show improved solubility in organic solvents.
  • Melting Points: Nitro-substituted analogs (e.g., compound 58 in ) exhibit higher melting points (240–242°C) compared to non-nitro derivatives (150–194°C), attributed to stronger dipole-dipole interactions .

Pharmacokinetic Considerations

  • Blood-Brain Barrier (BBB) Penetration : Piperidine-containing analogs (e.g., compound 54 in ) demonstrate BBB permeability due to their basic nitrogen and moderate lipophilicity. The target compound’s nitro group may hinder BBB penetration by increasing polarity .
  • Metabolic Stability: Sulfonyl and piperazinyl groups () enhance metabolic stability compared to ether-linked substituents (e.g., phenoxy), which are prone to oxidative cleavage.

Biological Activity

N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiophene ring with a carboxamide functional group, making it a suitable candidate for various biological applications. The synthesis typically involves several key steps:

  • Formation of the Thiophene Ring : This can be achieved through methods like the Gewald reaction, which involves the condensation of a ketone, nitrile, and elemental sulfur.
  • Introduction of the Nitrophenoxy Group : This is done via nucleophilic aromatic substitution, where nitrophenol reacts with a suitable leaving group on the thiophene.
  • Amide Bond Formation : The chlorophenyl group is attached through amide bond formation using coupling reagents like EDCI or DCC .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of thiophene derivatives, including this compound. These compounds have shown promising results against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against tested bacterial strains, indicating potent antibacterial activity.
  • Biofilm Inhibition : It demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
CompoundMIC (µg/mL)Biofilm Inhibition (%)
This compound0.22 - 0.25Significant reduction
CiprofloxacinVariesModerate reduction

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies on Hep3B (hepatocellular carcinoma) cell lines revealed IC50 values of 5.46 µM and 12.58 µM for structurally similar derivatives, suggesting potential efficacy in cancer treatment.
  • Mechanism of Action : The mechanism likely involves disruption of tubulin dynamics, similar to known anticancer agents like Combretastatin A-4 (CA-4), leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in bacterial resistance mechanisms and cancer cell proliferation.
  • DNA Interaction : The compound could potentially intercalate with DNA or RNA, disrupting vital cellular processes necessary for pathogen survival or cancer cell growth .

Case Studies and Research Findings

Several research articles have documented the biological activities of thiophene derivatives:

  • Antimicrobial Evaluation : A study reported that derivatives similar to this compound showed significant antibacterial effects with low toxicity profiles, making them candidates for further development as therapeutic agents .
  • Anticancer Studies : Research indicated that modifications on the thiophene structure enhanced anticancer activity against various cell lines, suggesting that structural optimization could yield even more potent compounds .

Q & A

Q. Can this compound act synergistically with existing therapeutics?

  • Methodological Answer :
  • Checkerboard Assay : Test combinations with β-lactam antibiotics (FIC index <0.5 indicates synergy) .
  • Proteomics : Identify upregulated/downregulated pathways via LC-MS/MS after co-treatment .

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